1,2-Bis(triethylsilyloxy)ethane

Description

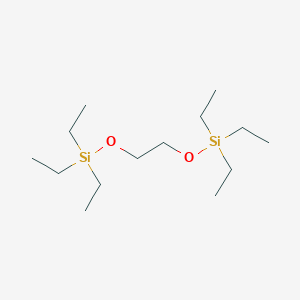

Structure

3D Structure

Properties

CAS No. |

13175-68-3 |

|---|---|

Molecular Formula |

C14H34O2Si2 |

Molecular Weight |

290.59 g/mol |

IUPAC Name |

triethyl(2-triethylsilyloxyethoxy)silane |

InChI |

InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3 |

InChI Key |

JXRYYLOLIYLWHG-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |

Canonical SMILES |

CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |

Synonyms |

1,2-Bis[(triethylsilyl)oxy]ethane |

Origin of Product |

United States |

Elucidating the Reactivity Profile and Transformational Chemistry of 1,2 Bis Triethylsilyloxy Ethane

Fundamental Reaction Mechanisms Involving Silyloxy Groups

The core of 1,2-bis(triethylsilyloxy)ethane's chemistry lies in the reactivity of its Si-O-C linkages. These bonds are susceptible to cleavage by various reagents, a characteristic that defines their use as protecting groups in organic synthesis. libretexts.org

Hydrolysis Kinetics and Silicon-Oxygen Bond Stability

The silicon-oxygen bond in triethylsilyl (TES) ethers is kinetically stable under neutral or basic conditions but is labile under acidic conditions or in the presence of fluoride (B91410) ions. organic-chemistry.org The hydrolysis of this compound regenerates ethylene (B1197577) glycol and produces triethylsilanol (B1199358), which typically condenses to form hexaethyldisiloxane.

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by water on the silicon atom leads to the cleavage of the Si-O bond. libretexts.orgstackexchange.com Fluoride-mediated cleavage is particularly effective due to the formation of the highly stable silicon-fluorine bond, which provides a strong thermodynamic driving force for the reaction. organic-chemistry.orgstackexchange.com

The stability of silyl (B83357) ethers is highly dependent on the steric bulk of the substituents on the silicon atom. While specific kinetic data for the hydrolysis of this compound is not extensively documented, the relative stability of common silyl ethers is well-established.

Table 1: Relative Stability of Common Silyl Ethers to Acid Hydrolysis

| Silyl Group | Abbreviation | Relative Rate of Hydrolysis |

|---|---|---|

| Trimethylsilyl (B98337) | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

This table illustrates the general trend that increasing steric hindrance around the silicon atom decreases the rate of acidic hydrolysis. The TES group is significantly more stable than the trimethylsilyl (TMS) group but more labile than bulkier groups like TBDMS.

Transsilylation Reactions and Equilibrium Studies

Transsilylation, or silyl ether exchange, is a process where a silyl group is transferred from one alcohol to another. This reaction can occur between a silyl ether and an alcohol, or between two different silyl ethers, typically under acid or base catalysis. researchgate.netacs.org For this compound, this can be represented by the equilibrium:

(C₂H₅)₃Si-O-CH₂CH₂-O-Si(C₂H₅)₃ + 2 R-OH ⇌ 2 (C₂H₅)₃Si-O-R + HO-CH₂CH₂-OH

This silyl ether metathesis is foundational for the development of dynamic materials like vitrimers, which require reversible covalent bond exchange to achieve their unique properties of being both thermoset and reprocessable. researchgate.netacs.org The reaction mechanism under acid catalysis is believed to proceed through protonation of the silyl ether oxygen, followed by nucleophilic attack from the incoming alcohol. The equilibrium can be driven by using a large excess of one of the reactants or by removing a product from the reaction mixture. While detailed equilibrium studies for this compound are specific to the reaction system, the principles of silyl ether exchange are broadly applicable. researchgate.net

Role as a Chemical Reagent in Stoichiometric and Catalytic Transformations

This compound serves primarily as a synthetic reagent, acting as a protected form of ethylene glycol. Its application in stoichiometric and catalytic transformations is centered on its ability to deliver the ethylene glycol moiety under specific, controlled conditions.

Participation in Dioxolane Synthesis and Related Cyclic Acetal Formations

Dioxolanes, a class of cyclic acetals, are commonly formed by the reaction of an aldehyde or ketone with ethylene glycol under acidic conditions. wikipedia.org This reaction is reversible and often requires the removal of water to drive it to completion. This compound can serve as an anhydrous source of the ethylene glycol unit for these transformations. youtube.com

The reaction likely proceeds via activation of the carbonyl group by a Lewis acid or a silylating agent like trimethylsilyl chloride (TMSCl). bath.ac.uknih.gov The silyl ether oxygen of 1,2-bis(triethylslyloxy)ethane can then attack the activated carbonyl carbon. An intramolecular cyclization, followed by elimination of the silyl groups (e.g., as triethylsilyl chloride when TMSCl is used as a catalyst), would yield the final dioxolane product. This method avoids the production of water, which can be advantageous for sensitive substrates.

A plausible mechanism involves the silylation of the carbonyl oxygen by a Lewis acid catalyst (e.g., TESOTf), generating a highly electrophilic oxocarbenium ion. This intermediate is then trapped intramolecularly by the second silyloxy group to form the cyclic acetal.

Mechanisms of Catalysis in Silylether-Mediated Reactions

While this compound is not itself a catalyst, it is a key component in reactions that are mediated by the strategic use of silyl ethers. The primary role is that of a protecting group, which is a fundamental concept in multi-step organic synthesis. libretexts.orglookchem.com By protecting the two hydroxyl groups of ethylene glycol, the silyl ether allows for chemical transformations to be performed on other parts of a molecule without interference from the potentially reactive -OH groups.

Increasing solubility: Attaching silyl groups can make a polar molecule more soluble in nonpolar organic solvents.

Enabling otherwise incompatible reactions: A classic example is the use of silyl ethers to protect alcohols during Grignard reactions. The acidic proton of an alcohol would quench the Grignard reagent, but the protected silyl ether is inert, allowing the Grignard reagent to react at another desired site (e.g., a carbonyl group). libretexts.org

Directing stereochemistry: The bulky nature of silyl groups can influence the stereochemical outcome of a nearby reaction.

The mechanism of mediation is therefore tied to the stability and cleavage of the silyl ether, allowing it to be present for one reaction step and then selectively removed for a subsequent transformation.

Radical Processes and Polymerization Initiatives Involving Silyloxyethanes

Silyl ethers and related silane (B1218182) compounds can participate in and influence radical polymerization reactions. researchgate.netgoogle.com While not typically used as direct radical initiators in their native state, they can be transformed into macroinitiators or act as co-initiators in specific systems. This compound serves as a precursor to functional monomers that, once incorporated into a polymer backbone, can initiate controlled radical polymerization. cmu.edu

Silanes have been investigated as highly efficient co-initiators in radical polymerization, particularly for their ability to counteract oxygen inhibition by efficiently consuming oxygen through reactions with silyl radicals. researchgate.net Furthermore, silyl ethers have been patented as thermal initiators for radical polymerization reactions. google.com The synthesis of poly(silyl ether)s has also been achieved through copper-catalyzed dehydrocoupling, a process that involves radical intermediates. dicp.ac.cn

Initiation and Termination Mechanisms in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques rely on establishing a dynamic equilibrium between active, propagating radicals and dormant species. This minimizes termination reactions and allows for the synthesis of polymers with controlled molecular weights and narrow dispersity.

Initiation: The initiation step in CRP typically involves the generation of radicals from an initiator molecule. In the context of silyloxyethanes, the molecule itself is not a primary initiator. Instead, it is used as a protecting group for a monomer that is first polymerized into a backbone. This backbone is then deprotected and functionalized with initiating sites. cmu.edu For example, a monomer containing a TES-protected hydroxyl group can be polymerized. Subsequent deprotection reveals the hydroxyl groups, which are then esterified with a compound like 2-bromopropionyl bromide to create a macroinitiator with multiple sites capable of initiating Atom Transfer Radical Polymerization (ATRP). cmu.edu

Termination: Termination in radical polymerization permanently deactivates a growing polymer chain. The primary mechanisms are bimolecular, involving the reaction of two growing radical chains. numberanalytics.comresearchgate.net

Combination (or Coupling): Two radical chains combine to form a single, longer, non-radical chain. numberanalytics.com

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end. numberanalytics.com

In CRP, these termination events are suppressed but not eliminated. The low concentration of active radicals maintained throughout the polymerization minimizes the probability of two radicals encountering each other. researchgate.net

Synthesis of Block and Graft Copolymers via Silyloxyethane Initiators

The use of silyloxyethane-functionalized monomers is a powerful strategy for synthesizing complex polymer architectures like block and graft copolymers. The general approach involves a "grafting from" or "grafting to" methodology, where the silyl ether acts as a latent functional group. cmu.educmu.edu

"Grafting From" Methodology: This is the most common approach utilizing silyloxyethane precursors. cmu.edufrontiersin.org

Macroinitiator Synthesis: A monomer bearing a silyl ether protecting group, such as 2-(trimethylsilyloxy)ethyl methacrylate (B99206) (HEMA-TMS) or a conceptual triethylsilyl equivalent, is polymerized to form a linear polymer backbone (a macroinitiator precursor). cmu.edu

Deprotection: The silyl ether groups along the polymer backbone are cleaved to reveal the pendant hydroxyl groups.

Functionalization: These hydroxyl groups are then reacted with an initiator molecule (e.g., an acyl halide like 2-bromopropionyl bromide for ATRP) to attach initiating sites along the entire backbone.

Grafting: This newly formed macroinitiator is then used to initiate the polymerization of a second monomer. This causes new polymer chains (the "grafts") to grow from the backbone, resulting in a densely grafted or "bottle-brush" copolymer. cmu.edu

By polymerizing a block on the end of the initial backbone before grafting, or by growing a second block off the ends of the grafted chains, various block-graft copolymer architectures can be achieved. cmu.edu

"Grafting To" Methodology: In this approach, a polymer backbone containing reactive sites is prepared separately from the graft chains. cmu.edu The pre-formed grafts are then attached to the backbone. A silyloxyethane could be used to introduce a protected hydroxyl group onto a backbone, which after deprotection could serve as a coupling site for reaction with an end-functionalized graft chain. cmu.edu

The "grafting from" method, in particular, allows for the creation of high-density graft copolymers, where the properties of the backbone and the side chains can be independently controlled. cmu.edu

Advanced Applications of 1,2 Bis Triethylsilyloxy Ethane in Organic Synthesis

A Dual-Purpose Tool: Protecting Vicinal Diols and Masking Carbonyl Functionality

The protection of hydroxyl groups is a frequent necessity in multi-step synthesis. The triethylsilyl (TES) group is a popular choice for this purpose, offering a balance of stability and facile cleavage. 1,2-Bis(triethylsilyloxy)ethane extends this utility to the simultaneous protection of two adjacent hydroxyl groups, or vicinal diols, forming a stable cyclic silyl (B83357) ether. This approach is not only efficient but also introduces conformational constraints that can be exploited in subsequent stereoselective transformations.

Beyond its role in diol protection, this compound can also serve as a masked equivalent of a carbonyl group. This strategy involves the transformation of the protected diol to unveil a reactive carbonyl functionality at a desired stage of the synthesis, expanding its synthetic utility.

Achieving Selective Protection in Crowded Molecular Landscapes

In the synthesis of polyfunctionalized molecules, where multiple reactive sites coexist, the ability to selectively protect a specific functional group is critical. The reaction of this compound with a vicinal diol is often highly selective, favoring the formation of the seven-membered dioxasilepane ring over reaction with isolated hydroxyl groups or other nucleophilic moieties. This chemoselectivity is driven by the pre-organization of the diol for chelation with the silicon centers. The steric bulk of the triethylsilyl groups also contributes to this selectivity, disfavoring intermolecular reactions.

Directing the Path of Reactions: Chemo-, Regio-, and Stereoselectivity

The influence of this compound extends beyond simple protection. The presence of the bulky silyl groups and the conformational rigidity imposed by the cyclic structure can have a profound impact on the stereochemical course of subsequent reactions.

Mastering Stereocontrol in the Formation of Rings

The formation of cyclic structures is a cornerstone of organic synthesis, and controlling the stereochemistry of newly formed chiral centers is a significant challenge. The cyclic silyl ether formed from this compound can act as a stereodirecting element in ring-forming reactions. The defined conformation of the seven-membered ring can effectively shield one face of a nearby reactive center, forcing an incoming reagent to approach from the less hindered side. This substrate-controlled diastereoselectivity is a powerful tool for the construction of complex cyclic systems with a high degree of stereochemical purity.

A Latent Catalyst: Applications in Catalytic Processes

Metal-Catalyzed Transformations

There is limited direct evidence in the peer-reviewed literature detailing the use of this compound as a ligand or significant component in metal-catalyzed transformations. While the broader class of bis(silyloxy)alkanes has been investigated for its potential to form complexes with various metals, specific data on the catalytic activity or mechanistic pathways involving the triethylsilyl derivative is not extensively documented.

Theoretically, the oxygen atoms of the silyloxy groups in this compound could coordinate to a metal center, potentially influencing its catalytic activity. The steric bulk of the triethylsilyl groups would be a critical factor, likely affecting the stability and reactivity of any resulting metal complex. Research into analogous bis(silylene)-coordinated metal complexes has demonstrated the potential for silyl-based ligands to modulate the electronic and steric properties of catalytic centers. However, extrapolating these findings to this compound requires dedicated empirical investigation.

Organocatalytic Systems

The role of this compound in organocatalytic systems is another area where specific research is sparse. Organocatalysis often relies on the activation of substrates through non-covalent interactions or the formation of transient covalent intermediates with the catalyst. While silyl ethers can participate in reactions as substrates or protected functional groups, their direct application as a catalyst or a key component of an organocatalytic system is not a well-established concept for this particular compound.

Development of Novel Synthetic Methodologies Facilitated by Silyloxyethane Scaffolds

The development of new synthetic methods often hinges on the unique reactivity and structural features of key building blocks. The 1,2-bis(silyloxy)ethane scaffold, in a general sense, offers a flexible and sterically defined backbone that could be exploited in the design of new reagents or ligands.

For instance, the reaction of this compound with other reagents could potentially lead to the formation of novel bidentate ligands. The nature of the triethylsilyl groups would impart specific solubility and reactivity characteristics to these potential ligands, distinguishing them from their trimethylsilyl (B98337) or triethoxysilyl counterparts. However, at present, there are no widely reported synthetic methodologies that are explicitly facilitated by the unique properties of the this compound scaffold itself. Its primary documented role remains as a derivative of ethylene (B1197577) glycol, often in the context of protection chemistry or as a product of silylation reactions.

Future research may yet uncover unique applications for this compound in the development of innovative synthetic strategies, but based on currently available scientific data, its advanced applications in catalysis and methodology development are not well-defined.

Contributions to Materials Science and Hybrid Systems Engineering

Precursor Role in the Fabrication of Organosilica Materials and Frameworks

As a silsesquioxane precursor, 1,2-Bis(triethylsilyloxy)ethane is instrumental in the preparation of mesoporous organic materials. labcompare.comsigmaaldrich.com The presence of hydrolyzable triethoxysilyl groups allows for the formation of a robust silica (B1680970) network through sol-gel processes, while the bridging ethane (B1197151) group is retained within the final structure, creating an organic-inorganic hybrid material. sci-hub.seresearchgate.net

Synthesis of Periodic Mesoporous Organosilica (PMO) Materials

A significant application of this compound is in the synthesis of Periodic Mesoporous Organosilica (PMO) materials. sci-hub.se These materials are characterized by highly ordered mesoporous structures with organic groups integrated into the silica framework. The synthesis typically involves the co-condensation of this compound in the presence of a structure-directing agent, such as a surfactant template. sci-hub.seuq.edu.au

For instance, researchers have successfully synthesized nanostructured, mesoporous, organic-inorganic hybrids by the co-condensation of 1,2-Bis(triethoxysilyl)ethane (B100286) (BTESE) and (3-cyanopropyl)triethoxysilane (3CPS) under basic conditions, using cetyltrimethylammonium bromide (CTAB) as a template. uq.edu.au The resulting materials exhibit well-defined morphologies and covalently linked Si-C bonds within the silica network. uq.edu.au Similarly, ordered mesoporous hybrid materials with an ethane-silica framework have been prepared through the condensation of 1,2-bis(triethoxysilyl)ethane (BTEE) under basic conditions with octadecyltrimethylammonium bromide (ODTMABr) as the structure-directing agent. sci-hub.seresearchgate.net These materials possess high surface areas and uniform pore-size distributions. sci-hub.seresearchgate.net

The synthesis of amine-functionalized, organic/inorganic hybrid mesostructured organosilica (BAFMO) materials has also been achieved using 1,2-bis(triethoxysilyl)ethane (BTESE) and bis[(3-trimethoxysilyl)propyl]amine (BTMSPA) as co-precursors. capes.gov.brresearchgate.net These materials display mesoscopically ordered, hexagonal symmetries. capes.gov.brresearchgate.net

Tuning Silica Networks and Porosity in Hybrid Materials

The use of this compound allows for the precise tuning of silica networks and porosity in hybrid materials. labcompare.com By varying the synthesis conditions, such as the molar ratios of precursors, the concentration of catalysts, and the type of template, the resulting material's properties can be tailored for specific applications. uq.edu.aunih.gov

In the synthesis of BAFMO materials, for example, increasing the amount of the amine-containing precursor (BTMSPA) relative to BTESE leads to a decrease in the material's order, surface area, and pore volume. researchgate.net This demonstrates the ability to control the structural parameters of the final material by adjusting the precursor ratios. researchgate.net

Furthermore, the co-polymerization of 1,2-bis(triethoxysilyl)ethane (BTESE) with other precursors, like 1,2-bis(triethoxysilyl)methane (BTESM), offers a strategy to adjust the microstructure and improve properties such as gas permselectivity in organosilica membranes. researchgate.net The ability to create materials with "à la carte" porosity and surface chemistry highlights the versatility of this precursor. nih.gov

Integration into Hybrid Organic-Inorganic Composites and Nanostructures

This compound is a key component in the creation of hybrid organic-inorganic composites and nanostructures, where it contributes to the formation of a stable, cross-linked network. sigmaaldrich.com These materials often exhibit properties superior to their individual components.

Self-Assembly Processes of Organosilica Nanoparticles

The compound plays a role in the self-assembly of organosilica nanoparticles. For instance, Janus Au-organosilica nanoparticles have been synthesized where 1,2-bis(triethoxysilyl)ethane (BTEE) polymerizes anisotropically on the surface of gold nanoparticles. illinois.edu This process leads to the formation of dimers or trimers through a linker-free self-assembly process when dispersed in ethanol. illinois.edu The ability to control the assembly of these nanoparticles opens up possibilities for creating complex and functional nanostructures. illinois.edu

Surface Modification and Interface Science Applications

This compound is utilized in surface modification and interface science to improve adhesion and corrosion resistance. gelest.comubc.caresearchgate.net As a dipodal silane (B1218182), it can form more bonds with a substrate compared to conventional silanes, leading to enhanced hydrolytic stability and durability. gelest.com

This compound can be used to pre-treat oxidized aluminum surfaces to enhance adhesion with coatings. ubc.caresearchgate.net Studies have investigated the effect of pre-treatments on high-purity oxidized aluminum to improve the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) coatings. ubc.caresearchgate.net It is also employed in corrosion-resistant coatings and primers for steel and aluminum. gelest.com The hydrolyzable groups of the silane form stable condensation products with various metal oxide surfaces, including those of aluminum, zirconium, tin, and titanium. gelest.com This creates a durable bond between the inorganic substrate and an organic coating, offering protection in a range of environments. gelest.com

Interactive Data Table: Properties of Mesoporous Organosilica Materials Synthesized with 1,2-Bis(triethoxysilyl)ethane

| Material | Precursors | Template | Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings | Reference |

| Amine-functionalized Mesoporous Organosilica (BAFMO) | 1,2-bis(triethoxysilyl)ethane (BTESE), bis[(3-trimethoxysilyl)propyl]amine (BTMSPA) | Cetyltrimethylammonium bromide (CTAB) | 688 - 1075 | 0.55 - 2.08 | Surface area and pore volume decrease with increasing BTMSPA content. researchgate.net | researchgate.net |

| Ethane-silica Hybrid Material | 1,2-bis(triethoxysilyl)ethane (BTEE) | Octadecyltrimethylammonium bromide (ODTMABr) | High | Not Specified | Highly ordered mesoporous structure with intact ethylene (B1197577) bridging groups. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |

| Hybrid Mesoporous Organosilica | 1,2-(triethoxysilyl)ethane (BTESE), (3-cyanopropyl)triethoxysilane (3CPS) | Cetyltrimethylammonium bromide (CTAB) | Decreases with increasing 3CPS | Decreases with increasing 3CPS | Surface area and pore volume decrease with increasing 3CPS loading. uq.edu.au | uq.edu.au |

| Ethyl-bridged Hybrid Silica Particles | 1,2-bis(triethoxysilyl)ethane (BTESE) | P123 and Dodecyltrimethylammonium bromide (DTAB) | 1136.40 | 0.39 | High surface area particles effective as stationary phase in HPLC. researchgate.net | researchgate.net |

Formation of Hydrophobic Coatings and Interfacial Layers

BTESE is utilized to create hydrophobic surfaces. While the ethylene bridge itself is not strongly hydrophobic, the ability to form a dense, cross-linked siloxane network can reduce the surface energy and limit water penetration. The resulting coatings can protect underlying materials from moisture and corrosion. After calcination in air, a BTESE-derived membrane exhibits a water contact angle of 82±4°, indicating a significant degree of hydrophobicity compared to a pure silica membrane (32±4°). researchgate.net This hydrophobicity is attributed to the retention of some organic components even after heat treatment. researchgate.net Furthermore, BTESE-derived membranes can be functionalized, for instance by silylation with perfluorinated compounds, to further enhance their hydrophobic character, achieving water contact angles as high as 105°. researchgate.net Such coatings are also permeable to water vapor, which allows the material to "breathe" and prevents the buildup of moisture at the coating-substrate interface. gelest.com

Adhesion Promotion in Heterogeneous Systems

| Property | Observation | Source(s) |

| Adhesion Promotion | Used as an adhesion promoter in coatings and sealants. | ulprospector.comahelite.comulprospector.com |

| Substrate Compatibility | Forms stable bonds with siliceous surfaces and oxides of aluminum, zirconium, tin, and titanium. | gelest.com |

| Bonding Mechanism | Hydrolyzable ethoxy groups form covalent bonds with substrate hydroxyl groups. | gelest.comblueskychemical.com |

| Enhanced Durability | As a dipodal silane, it offers greater hydrolytic stability than conventional silanes. | gelest.com |

Development of Functional Membranes and Separation Materials

BTESE is a foundational precursor for creating organosilica membranes used in various separation processes, including gas separation and pervaporation. researchgate.netnih.gov The sol-gel process involving BTESE allows for the fabrication of membranes with well-defined, sub-nanometer pores. nih.gov

Molecular Sieving Properties of Derived Membranes

Membranes derived from BTESE exhibit molecular sieving properties, enabling the separation of molecules based on size. The pore size of these membranes can be precisely controlled, for instance, by adjusting the number of coating applications during their synthesis. nih.gov For example, BTESE membranes prepared with six coating cycles have been shown to possess pores in the range of 0.56 to 0.67 nm. nih.gov These small pores allow for the selective passage of smaller molecules while retaining larger ones. This property is critical for applications like separating hazardous volatile organic compounds (VOCs) from water via pervaporation. researchgate.net Ethyl-bridged hybrid silica particles derived from BTESE have been shown to have a high surface area (1136.40 m²/g) and an average pore size of 2.30 nm, making them effective stationary phases in high-performance liquid chromatography (HPLC). researchgate.net

Spectroscopic and Advanced Analytical Characterization of 1,2 Bis Triethylsilyloxy Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insightsumich.edunih.gov

NMR spectroscopy is a cornerstone for the structural verification of organosilicon compounds. umich.edu For 1,2-Bis(triethylsilyloxy)ethane, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of the molecule's atomic connectivity and chemical environment.

The ¹H and ¹³C NMR spectra of this compound are expected to be relatively simple, reflecting the molecule's symmetry.

Proton (¹H) NMR Spectroscopy: The proton NMR spectrum would feature three distinct signals corresponding to the different types of protons in the molecule.

A singlet for the four protons of the central ethane (B1197151) bridge (-O-CH₂-CH₂-O-). Due to the electronegative oxygen atoms, this signal is expected to appear in the range of 3.6-3.9 ppm. In a similar molecule, N(2-((triethylsilyl)oxy)ethyl)phthalimide, the methylene (B1212753) protons of the -O-CH₂-CH₂-N- fragment appear as a singlet at 3.86 ppm. rsc.org

A quartet for the twelve methylene protons (-Si-CH₂-CH₃) of the four ethyl groups. This signal would likely appear upfield, around 0.5-0.7 ppm, due to the shielding effect of the silicon atom. rsc.org

A triplet for the eighteen methyl protons (-Si-CH₂-CH₃) of the four ethyl groups, expected around 0.9-1.0 ppm. rsc.org

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, would show three signals for the three unique carbon environments.

One signal for the two equivalent carbons of the ethane bridge (-O-CH₂-CH₂-O-), anticipated in the range of 60-65 ppm.

A signal for the eight methylene carbons of the triethylsilyl groups (-Si-CH₂-CH₃), expected at a highly shielded position, typically between 4-7 ppm. rsc.org

A signal for the twelve methyl carbons of the triethylsilyl groups (-Si-CH₂-CH₃), also shielded and appearing in the range of 6-8 ppm. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 3.8 | Singlet | -O-CH₂ -CH₂ -O- |

| ¹H | ~ 0.6 | Quartet | -Si-CH₂ -CH₃ |

| ¹H | ~ 0.95 | Triplet | -Si-CH₂-CH₃ |

| ¹³C | ~ 62 | - | -O-C H₂-C H₂-O- |

| ¹³C | ~ 5 | - | -Si-C H₂-CH₃ |

| ¹³C | ~ 7 | - | -Si-CH₂-C H₃ |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds, which spans a wide chemical shift range. huji.ac.il Although it is a low-sensitivity nucleus, modern techniques like inverse-gated decoupling can provide quantitative data when used with a relaxation agent and an internal standard. nih.gov

For this compound, the two silicon atoms are chemically equivalent. Therefore, the ²⁹Si NMR spectrum is expected to show a single resonance. The chemical shift for silicon in triethylsilyl ethers (R-O-SiEt₃) typically appears in the range of +19 to +21 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.org For example, triethyl(2-methylphenoxy)silane and triethyl(3-methoxyphenoxy)silane show ²⁹Si signals at +19.99 ppm and +20.97 ppm, respectively. rsc.org Based on these analogs, the ²⁹Si chemical shift for this compound is predicted to be in a similar range.

Mass Spectrometry Techniques (e.g., GC-MS) for Purity Assessment and Reaction Monitoringnih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile organosilicon compounds like silyl (B83357) ethers. nih.govrestek.com It allows for the separation of the compound from impurities and provides a mass spectrum that can confirm its identity and structure. Derivatization of less volatile compounds with silylating agents is a common strategy to make them amenable to GC-MS analysis. nih.govnih.gov

The electron ionization (EI) mass spectrum of this compound would be characterized by specific fragmentation pathways typical for silyl ethers. The molecular ion peak (M⁺) may be observed, but it is often weak or absent in larger silyl ethers. The fragmentation is dominated by cleavages around the silicon atom and the silyloxy group.

Key expected fragmentation patterns include:

Loss of an ethyl group: The most common initial fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent ion at [M-29]⁺. This ion is often the base peak or one of the most intense peaks in the spectrum of triethylsilyl compounds.

Formation of the triethylsilyl cation: Cleavage of the Si-O bond can generate the triethylsilyl cation, [Si(C₂H₅)₃]⁺, with a mass-to-charge ratio (m/z) of 115.

Rearrangements and further fragmentation: The initial fragment ions can undergo further loss of neutral molecules like ethene (C₂H₄, 28 Da). The major fragmentations in the GLC-MS of all bile alcohols tested were due to the trimethylsiloxyl side-chain substituent(s). nih.gov

Predicted Key Ions in the Mass Spectrum of this compound (M.W. = 290.59)

| m/z | Proposed Fragment | Description |

|---|---|---|

| 261 | [M - C₂H₅]⁺ | Loss of an ethyl group from one of the silicon atoms. |

| 233 | [M - C₂H₅ - C₂H₄]⁺ | Subsequent loss of an ethene molecule. |

| 145 | [O-Si(C₂H₅)₃]⁺ | Fragment containing one triethylsilyloxy group. |

| 115 | [Si(C₂H₅)₃]⁺ | Triethylsilyl cation. |

| 87 | [Si(C₂H₅)₂H]⁺ | Ion from rearrangement and loss of ethene from m/z 115. |

GC-MS is highly effective for the quantitative analysis of reaction mixtures, allowing for the determination of product purity and the identification of byproducts. For quantitative measurements, an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) is typically added to the sample before analysis. This allows for accurate concentration determination by comparing the peak area of the analyte to that of the known concentration of the internal standard.

When this compound is synthesized, GC-MS can be used to monitor the reaction's progress by quantifying the disappearance of starting materials (e.g., ethylene (B1197577) glycol and the silylating agent) and the appearance of the desired product. It can also identify and quantify byproducts, such as incompletely reacted monosilyl ether or siloxanes formed from the hydrolysis of the silylating agent.

Chromatographic Separations (e.g., GC, HPLC) in Synthesis and Application Studieschromatographyonline.compharmaknowledgeforum.com

Chromatographic techniques are essential for both the analysis and purification of this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties and the analytical goal.

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Non-polar or mid-polarity columns, such as those with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, are typically used. The retention time of the compound can be used for its identification when compared to a known standard. GC is particularly useful for assessing purity and analyzing complex mixtures containing the compound. restek.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can also be applied to the analysis of silyl ethers. wikipedia.org Given that this compound is a non-polar compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. chromatographyonline.compharmaknowledgeforum.com

Stationary Phase: A non-polar stationary phase, such as C8 or C18 (octyl or octadecyl-silica), would be used. researchgate.net

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. waters.com For a non-polar analyte like this compound, a high percentage of organic solvent would be required to elute the compound from the column in a reasonable time. Isocratic (constant mobile phase composition) or gradient (changing composition) elution can be used to optimize the separation from any polar impurities or starting materials.

Optimization of Separation Parameters

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The optimization of separation parameters is critical to achieve accurate quantification and resolution from potential impurities. Key parameters that are typically optimized include the stationary phase, carrier gas flow rate, temperature programming, and injection mode.

The choice of the stationary phase is governed by the polarity of the analyte. For this compound, a non-polar or mid-polarity stationary phase is generally suitable. The goal is to achieve a balance where the analyte is retained long enough for separation but not so long that peak broadening occurs. The retention order in gas chromatography is influenced by both the volatility of the compound and the attractive forces between the compound and the stationary phase, with more volatile compounds typically eluting first. libretexts.org

A temperature program is often employed, starting at a lower temperature to allow for the separation of more volatile components and gradually increasing to elute the main compound and any less volatile impurities. The injection port temperature is set high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. For high concentration samples, a split injection mode is common to avoid overloading the column. libretexts.org

A related compound, 1,2-bis(triethoxysilyl)ethane (B100286), can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com While a different technique, this highlights that chromatographic methods are well-suited for the analysis of such silyl ether compounds.

Table 1: Typical Gas Chromatography Parameters for Analysis of Silyl Ethers

| Parameter | Typical Value/Condition | Purpose |

| Column | ||

| Stationary Phase | 5% Phenyl Polysiloxane | Provides appropriate selectivity for separation. |

| Length | 30 m | Offers high resolution for complex mixtures. |

| Internal Diameter | 0.25 mm | Balances sample capacity and resolution. |

| Film Thickness | 0.25 µm | Affects retention time and peak shape. |

| Temperatures | ||

| Inlet Temperature | 250 °C | Ensures rapid sample vaporization. |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 300 °C (hold 5 min) | Separates compounds with a range of boiling points. |

| Detector Temperature | 300 °C | Prevents condensation of analytes. |

| Carrier Gas | ||

| Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent retention times. |

| Injection | ||

| Injection Volume | 1 µL | Prevents column overloading. |

| Split Ratio | 50:1 | For analysis of high concentration samples. |

Note: These are illustrative parameters and would require optimization for the specific analysis of this compound.

Detection and Identification of Minor Components

The synthesis of silyl ethers can sometimes result in the formation of by-products. For instance, the synthesis of 1,2-bis(triethoxysilyl)ethane can yield vinyltriethoxysilane (B1683064) and tetraethoxysilane as significant by-products. prepchem.com Therefore, the detection and identification of such minor components in a sample of this compound are essential for quality control.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful technique for this purpose. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries.

The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak, although it may be of low intensity, and characteristic fragment ions resulting from the cleavage of the Si-O and C-C bonds. Common impurities might include starting materials, partially reacted intermediates, or products of side reactions. By analyzing the mass spectra of the minor peaks in the chromatogram, these impurities can be identified.

For example, in the analysis of a related compound, 1,2-bis(trichlorosilyl)ethane, mass spectrometry is listed as a key characterization technique in the NIST Chemistry WebBook. nist.gov

Table 2: Potential Minor Components in this compound and their Means of Identification

| Potential Minor Component | Potential Origin | Identification Method | Expected Mass Spectrum Features |

| Ethylene Glycol | Incomplete silylation of the starting diol. | GC-MS | Characteristic ions for ethylene glycol. |

| Triethylsilanol (B1199358) | Hydrolysis of the product or starting silylating agent. | GC-MS | Molecular ion and fragments corresponding to the loss of ethyl groups. |

| Hexaethyldisiloxane | Side reaction of the silylating agent. | GC-MS | Known mass spectrum available in libraries. |

| Partially Silylated Ethylene Glycol | Incomplete reaction. | GC-MS | Molecular ion and fragments showing one silyl group and one hydroxyl group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for the identification of functional groups within a molecule. For this compound, these techniques can confirm the presence of the key structural features.

The IR spectrum would be expected to show strong absorption bands corresponding to the Si-O-C and C-H stretching and bending vibrations. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the complete silylation of the starting ethylene glycol, as this region is characteristic of O-H stretching vibrations.

Raman spectroscopy provides complementary information. The Si-O-Si symmetric stretch, if any were present as an impurity, is typically strong in the Raman spectrum. The C-C and C-H vibrations will also be Raman active. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and aid in the assignment of experimental bands. nih.gov

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (in ethyl groups) | Asymmetric & Symmetric Stretching | 2850 - 3000 | IR, Raman |

| C-H (in ethyl groups) | Bending | 1370 - 1470 | IR, Raman |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 | IR (Strong) |

| Si-C | Stretching | 650 - 850 | IR, Raman |

| O-C-C-O | Skeletal Vibrations | 800 - 1000 | IR, Raman |

Note: These are general ranges and the exact positions of the bands would need to be determined experimentally.

Advanced X-ray Diffraction and Scattering Techniques for Material Characterization

X-ray diffraction (XRD) and scattering techniques are primarily used to determine the atomic and molecular structure of a material in its solid state. If this compound can be crystallized, single-crystal XRD would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would reveal the spatial arrangement of the triethylsilyl groups relative to each other and the geometry of the central ethane bridge.

For related molecules, such as 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one), X-ray analysis has been used to determine the molecular structure, revealing that the molecule consists of two symmetrical halves related by an inversion center. nih.gov

If the material is a liquid or amorphous solid, X-ray scattering techniques can still provide valuable information about the short-range and medium-range order. This can give insights into the average intermolecular distances and packing of the molecules.

Table 4: Information Obtainable from X-ray Diffraction of Crystalline this compound

| Structural Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position (x, y, z) of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., Si-O, O-C, C-C, Si-C). |

| Bond Angles | The angles between adjacent bonds (e.g., Si-O-C, O-C-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on how the molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions. |

Computational Chemistry and Theoretical Modeling of 1,2 Bis Triethylsilyloxy Ethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which apply the principles of quantum mechanics to solve the electronic structure of a molecule, are fundamental to predicting its intrinsic properties and reactivity. purdue.edunih.gov Methods like Hartree-Fock (HF) and post-HF methods are used to approximate solutions to the Schrödinger equation, yielding information on molecular orbitals, charge distribution, and molecular properties. nih.gov

For 1,2-Bis(triethylsilyloxy)ethane, these calculations would reveal the distribution of electron density, highlighting the polar nature of the silicon-oxygen bonds and the nonpolar character of the ethyl and ethane (B1197151) groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. researchgate.net

Computational studies on the atmospheric reaction of analogous compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) show how quantum calculations can identify reactive sites. researchgate.net For this compound, calculations would likely identify the oxygen atoms as sites susceptible to electrophilic attack due to their lone pairs, while the Si-O bond itself would be a key focus for reactivity studies, such as hydrolysis.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents a conceptual framework of typical properties calculated for organosilicon compounds. Actual values require specific computation.

| Calculated Property | Significance | Predicted Finding for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; localized on oxygen lone pairs. | Moderately high, suggesting susceptibility to electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; associated with σ*(Si-O) antibonding orbitals. | Relatively high, indicating resistance to reduction. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A large gap would imply high kinetic stability under non-hydrolytic conditions. researchgate.net |

| Mulliken Atomic Charges | Shows partial charge distribution across the molecule. | Negative charge on oxygen atoms, positive charge on silicon atoms. |

| Molecular Dipole Moment | Measures the overall polarity of the molecule. | A non-zero dipole moment is expected due to the polar Si-O bonds. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. osti.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and non-covalent intermolecular interactions. nih.gov

For this compound, MD simulations would be invaluable for understanding its dynamic behavior. The molecule possesses significant conformational flexibility around several bonds: the central O-CH₂-CH₂-O linkage, the two C-O-Si bonds, and the numerous bonds within the six ethyl groups. Simulations can map the potential energy surface associated with the rotation of these bonds to identify low-energy conformers.

Table 2: Key Parameters Analyzed in MD Simulations for Conformational and Interaction Analysis

| Parameter | Description | Information Gained for this compound |

|---|---|---|

| Dihedral Angle Distributions | Statistical analysis of the rotation around specific bonds (e.g., C-O-Si-C, O-C-C-O). | Identifies the most stable (low-energy) conformations and the flexibility of the molecular backbone. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. nih.gov | Quantifies the overall flexibility of the molecule and the stability of its conformers. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Reveals the liquid structure and how molecules pack together through intermolecular interactions. |

| Non-bonded Interaction Energies | Calculation of van der Waals and electrostatic forces between molecules. | Explains bulk properties like boiling point and viscosity. |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is extensively used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves characterizing intermediates and high-energy transition states. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

The most important reaction for silyl (B83357) ethers like this compound is hydrolysis, the cleavage of the Si-O bond by water. While experimental studies on the hydrolysis of the related compound 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE) have been conducted, computational modeling can provide atomic-level detail of the mechanism. researchgate.netsemanticscholar.org

A reaction pathway model for the acid-catalyzed hydrolysis of this compound would typically involve the following steps:

Protonation of an oxygen atom.

Nucleophilic attack by a water molecule on the adjacent silicon atom.

Formation of a pentacoordinate silicon transition state or intermediate.

Departure of the triethylsilanol (B1199358) group and regeneration of the proton catalyst.

Table 3: Conceptual Reaction Pathway for the First Hydrolysis Step of this compound This table illustrates the type of information obtained from reaction pathway modeling.

| Reaction Step | Species | Description | Relative Energy (Conceptual) |

|---|---|---|---|

| 1 | Reactants (R) | This compound + H₃O⁺ | 0.0 kcal/mol |

| 2 | Protonated Reactant (Int-1) | Protonation of an ether oxygen. | ~5-10 kcal/mol |

| 3 | Transition State 1 (TS-1) | Water attacks the silicon atom. | ~20-25 kcal/mol (Activation Energy) |

| 4 | Pentacoordinate Intermediate (Int-2) | A transient species with five bonds to silicon. | ~15-20 kcal/mol |

| 5 | Products (P) | Triethylsilanol + protonated intermediate | Slightly exothermic or endothermic |

Density Functional Theory (DFT) Studies on Silicon-Oxygen Bond Properties and Reactivity

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. nih.gov DFT is often the method of choice for systems of this size due to its favorable balance of computational cost and accuracy. It is particularly well-suited for investigating the properties of specific chemical bonds.

A DFT study of this compound would focus heavily on the nature of the silicon-oxygen bond, which is the cornerstone of its chemical behavior. The Si-O bond is significantly different from the analogous C-O bond found in organic ethers. DFT calculations can precisely quantify these differences. The Si-O bond is longer, more polar, and has a lower bond dissociation energy than a C-O bond, making it more susceptible to cleavage.

Furthermore, DFT is used to analyze the geometry and electronic structure of molecules. For instance, DFT calculations on silsesquioxanes have shown how different substituents on the silicon atom affect the Si-O bond length and the Si-O-Si bond angle. researchgate.net In this compound, DFT would be used to calculate the C-O-Si bond angle and investigate how the electronic properties of the triethylsilyl group influence the bond. These calculations can also determine vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Studies on the interaction of water with silicon oxide clusters using DFT have provided fundamental insights into the initial steps of hydrolysis, which are directly relevant to the reactivity of the Si-O bond in this molecule. koreascience.kr

Table 4: DFT-Calculated Comparative Properties of Si-O and C-O Bonds This table presents typical comparative data from DFT studies on organosilicon vs. organic ethers.

| Property | Si-O Bond (in a silyl ether) | C-O Bond (in an alkyl ether) | Implication |

|---|---|---|---|

| Bond Length | ~1.64 Å | ~1.43 Å | The Si-O bond is longer and sterically more accessible to reagents. |

| Bond Dissociation Energy (BDE) | ~110 kcal/mol | ~85 kcal/mol | The Si-O bond is thermodynamically stronger, but kinetically more labile. |

| C-O-X Angle (X=Si or C) | ~120-130° | ~112° | The wider angle in silyl ethers reduces steric strain. |

| Partial Charge on Oxygen | More negative | Less negative | The Si-O bond is more polar/ionic in character. |

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Avenues and Reagent Design for Enhanced Selectivity

The synthesis of 1,2-Bis(triethylsilyloxy)ethane typically involves the reaction of ethylene (B1197577) glycol with a triethylsilylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), in the presence of a base. wikipedia.org While effective, future research will likely focus on developing more selective, efficient, and sustainable synthetic methodologies.

A primary challenge is achieving high selectivity for the bis-silylated product over the mono-silylated intermediate, 2-(triethylsilyloxy)ethanol. Future investigations could explore advanced catalytic systems that can precisely control the degree of silylation. This includes the design of novel organocatalysts or earth-abundant metal catalysts (e.g., based on iron, copper, or manganese) that offer higher activity and selectivity under milder conditions than traditional methods. dicp.ac.cnrsc.org

Another promising direction is the development of dehydrogenative coupling reactions between ethylene glycol and triethylsilane (Et3SiH). dicp.ac.cnrsc.orgorganic-chemistry.org This approach is highly atom-economical, producing only hydrogen gas (H2) as a byproduct and avoiding the formation of stoichiometric salt wastes associated with using silyl (B83357) chlorides. rsc.org Research in this area would focus on designing catalysts that can efficiently mediate this transformation for diols, ensuring complete conversion to the desired bis-silyl ether.

The table below outlines potential future synthetic strategies and their associated research objectives.

| Synthetic Strategy | Reagents/Catalysts | Key Research Goals | Potential Advantages |

| Catalytic Silylation | Ethylene glycol + TES-Cl/TESOTf with novel organocatalysts or earth-abundant metal catalysts | Enhance selectivity for bis-silylation; Reduce catalyst loading; Operate under mild conditions. | Lower cost, reduced toxicity, improved sustainability. |

| Dehydrogenative Coupling | Ethylene glycol + Triethylsilane with transition metal catalysts (e.g., Ir, Rh, Cu) | Achieve high conversion and selectivity; Develop non-precious metal catalysts. | Atom-economical (H2 byproduct only), waste reduction. dicp.ac.cnrsc.org |

| Enzymatic Synthesis | Ethylene glycol + Silyl donor with lipase (B570770) or other biocatalysts | Explore biocatalytic routes for high selectivity; Investigate solvent and temperature effects. | High selectivity, environmentally benign conditions. |

| Flow Chemistry | Implementation of the above methods in continuous flow reactors | Optimize reaction parameters (time, temperature, stoichiometry); Improve safety and scalability. | Enhanced process control, higher throughput, safer handling of reagents. |

Expanding the Scope of Catalytic and Mediating Roles in Organic and Polymer Chemistry

Beyond its role as a simple protected diol, this compound holds potential as a mediator or active component in various chemical transformations. The triethylsilyl ether group has a well-characterized stability profile, being more robust than the trimethylsilyl (B98337) (TMS) ether but more labile than bulkier silyl ethers like tert-butyldimethylsilyl (TBS) ether. wikipedia.orgnih.gov This intermediate reactivity could be exploited in novel applications.

Future research could investigate this compound as a bifunctional initiator or chain transfer agent in polymerization reactions. The two silyl ether linkages could be cleaved under specific conditions to generate reactive sites, potentially leading to the formation of block copolymers or telechelic polymers with defined end-group functionalities.

Furthermore, the field of poly(silyl ether)s (PSEs) is rapidly growing, focusing on materials that are degradable under mild acidic or basic conditions due to the hydrolytically labile Si-O-C bond. mdpi.comwilddata.cn this compound could be explored as a difunctional monomer that polymerizes with dihalosilanes or through dehydrocoupling with dihydrosilanes to create novel PSEs. dicp.ac.cnacs.org The properties of the resulting polymers, such as their degradation rate, thermal stability, and mechanical strength, would be influenced by the flexible ethane (B1197151) linker and the triethylsilyl groups. researchgate.net Research into iron-catalyzed dicarbofunctionalization of enol silyl ethers suggests that the silyl ether moiety can actively participate in carbon-carbon bond-forming reactions, opening avenues for using compounds like this compound in more complex catalytic cycles. nih.gov

Innovations in Advanced Materials Fabrication and Functionalization for Targeted Applications

The presence of two hydrolytically sensitive silyl ether bonds makes this compound an attractive building block for creating responsive or "smart" materials. The rate of hydrolysis of silyl ethers can be tuned by adjusting the steric and electronic properties of the substituents on the silicon atom, with triethylsilyl ethers offering an intermediate degradation rate. nih.gov

A significant future direction is the use of this compound as a cross-linking agent to create degradable polymer networks. nih.govnih.govacs.org For instance, it could be incorporated into hydrogels, elastomers, or thermosets. These materials would be stable under neutral conditions but could be designed to break down in specific environments, such as the acidic conditions found in tumor tissues or within cellular lysosomes, enabling targeted drug delivery or the fabrication of temporary biomedical implants. nih.govnsf.gov

Another area of innovation lies in surface functionalization. The compound could be used to modify the surfaces of materials like silica (B1680970), glass, or metal oxides. The triethylsilyl groups can impart hydrophobicity, and the central ethylene glycol unit, once deprotected, could serve as a hydrophilic anchor point for further functionalization. This dual-purpose capability is valuable for creating patterned surfaces, biocompatible coatings, or specialized chromatographic stationary phases. chemimpex.com The development of poly(silyl ether)-based vitrimers, which are recyclable and reprocessable, points to the potential for using bis-silyl ethers to create sustainable materials with advanced mechanical properties. mdpi.com

Development of High-Performance Separation and Filtration Technologies

The development of advanced membranes for gas and liquid separations is a critical area of research aimed at reducing the energy intensity of industrial processes. youtube.com Organosilica materials, often prepared from precursors like 1,2-bis(triethoxysilyl)ethane (B100286) (a related compound with a Si-C bond), have shown great promise in forming membranes with well-defined pore structures and high stability. sigmaaldrich.comchemicalbook.com

Future research could explore the use of this compound in the fabrication of separation membranes. While its Si-O-C linkage makes it less robust than the Si-C linkage of its alkoxysilane counterparts, this very lability could be an advantage for creating membranes with tunable or sacrificial layers. For example, it could be incorporated into a composite membrane as a pore-forming agent; after fabrication, the silyl ether component could be selectively removed under mild conditions to generate a specific pore size distribution.

Alternatively, it could be used to create the active separation layer itself for applications where extreme pH or temperature are not required. The chemical nature of the triethylsilyl groups could influence the membrane's affinity for certain molecules, enabling separations based not just on size but also on chemical interactions. Research would focus on controlling the condensation and cross-linking of such precursors to form defect-free, thin-film membranes and evaluating their performance in applications like organic solvent nanofiltration or the separation of valuable non-polar compounds.

Process Intensification and Sustainable Manufacturing Approaches for this compound

As potential applications for this compound expand, the need for efficient, scalable, and sustainable manufacturing processes will become paramount. Process intensification, which aims to develop smaller, more efficient, and safer chemical production methods, offers a clear path forward.

Future research should focus on transitioning the synthesis of this compound from traditional batch reactors to continuous flow systems. Flow chemistry allows for precise control over reaction parameters, rapid heat and mass transfer, and improved safety, especially when handling reactive intermediates. This would enable on-demand production and could facilitate the optimization of reaction conditions to maximize yield and selectivity.

From a sustainability perspective, the development of catalytic systems that minimize waste and energy consumption is crucial. As mentioned previously, dehydrogenative coupling is a highly attractive green alternative to traditional methods that use silyl halides. dicp.ac.cnrsc.org Future work will involve discovering and optimizing catalysts for this reaction that are based on inexpensive, earth-abundant metals. dicp.ac.cn Furthermore, life cycle assessment studies could be conducted to compare the environmental impact of different synthetic routes, guiding the development of a truly sustainable manufacturing process for this compound and related silyl ethers. The broader silyl ether market is projected to grow, underscoring the economic and environmental importance of such innovations. marketresearchintellect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Bis(triethylsilyloxy)ethane with high purity?

- Methodology : Utilize nucleophilic substitution reactions between 1,2-dibromoethane and triethylsilanol in anhydrous conditions. A two-step approach involving Grignard reagent intermediates (e.g., triethylsilyl chloride) can enhance yield and purity. Monitor reaction progress via <sup>1</sup>H NMR for silyl ether bond formation (~0.5–1.0 ppm for Si-CH2 protons) .

- Critical Considerations : Strict exclusion of moisture prevents hydrolysis of silyl groups. Purification via fractional distillation under reduced pressure (e.g., 70–80°C at 1 mmHg) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm silyl group integration (<sup>29</sup>Si NMR: δ −5 to −15 ppm for triethylsilyl) and ethane backbone connectivity .

- FTIR : Identify Si-O-C stretching vibrations (1050–1150 cm<sup>−1</sup>) and absence of hydroxyl impurities (~3400 cm<sup>−1</sup>) .

- Elemental Analysis : Validate stoichiometry (C: ~52%, H: ~11%, Si: ~18%) .

Q. What purification strategies mitigate common byproducts in silyl ether synthesis?

- Byproducts : Residual silanol (from incomplete substitution) or disilylated derivatives.

- Solutions : Chromatographic separation (silica gel, hexane/ethyl acetate eluent) or recrystallization from nonpolar solvents (e.g., hexane) .

Advanced Research Questions

Q. How does this compound perform as a precursor for mesoporous organosilica nanomaterials?

- Experimental Design : Co-condense with tetraethoxysilane (TEOS) under basic conditions (e.g., NH4OH) to form hybrid frameworks. Adjust molar ratios (e.g., 1:4 for TEOS:bis-silyl ether) to tailor pore size (2–10 nm) .

- Performance Metrics : Use BET analysis for surface area (>500 m<sup>2</sup>/g) and TEM for pore uniformity. Enhanced hydrophobicity improves CO2 adsorption (~2.5 mmol/g at 1 bar) .

Q. What contradictions exist in thermal stability data for silyl ether derivatives, and how can they be resolved?

- Data Discrepancies : Reported decomposition temperatures range from 180–250°C due to impurities or varying oxygen exposure.

- Resolution : Conduct TGA under inert atmosphere (N2 or Ar) and compare with DSC to isolate decomposition events. Cross-validate with mass spectrometry for volatile byproducts .

Q. How can mechanistic studies elucidate the role of this compound in flame-retardant polymer composites?

- Approach : Incorporate 5–10 wt% into polypropylene via melt blending. Evaluate flame retardancy using cone calorimetry (e.g., >30% reduction in peak heat release rate) .

- Mechanistic Insight : FTIR-ATR post-combustion reveals Si-O-C char formation, which acts as a thermal barrier. Synergistic effects with nanoclays enhance residue stability .

Q. What crystallographic techniques resolve ambiguities in the molecular conformation of silyl ether derivatives?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from dichloromethane/hexane. Refine models to determine dihedral angles (e.g., 40–50° between silyl groups) and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.